N,N'-bis[(E)-(2-nitrophenyl)methylidene]benzene-1,3-diamine
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Overview
Description
(E)-1-(2-NITROPHENYL)-N-{3-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHANIMINE is an organic compound characterized by the presence of nitrophenyl groups and a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-NITROPHENYL)-N-{3-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHANIMINE typically involves the condensation reaction between 2-nitrobenzaldehyde and 3-aminobenzaldehyde under acidic or basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of catalysts or advanced purification techniques may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-NITROPHENYL)-N-{3-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation are employed.
Major Products Formed
Oxidation: Formation of nitro derivatives or amines.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(E)-1-(2-NITROPHENYL)-N-{3-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHANIMINE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(2-NITROPHENYL)-N-{3-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the modulation of biochemical pathways, leading to changes in cellular functions. The nitro groups play a crucial role in its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
(E)-1-(2-NITROPHENYL)-N-{3-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHANIMINE is unique due to its specific structural configuration and the presence of nitro groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H14N4O4 |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-N-[3-[(2-nitrophenyl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C20H14N4O4/c25-23(26)19-10-3-1-6-15(19)13-21-17-8-5-9-18(12-17)22-14-16-7-2-4-11-20(16)24(27)28/h1-14H |
InChI Key |
KDKIBZPWFQWBCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=CC=C2)N=CC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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